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Compound of Interest

Compound Name: 2-Pentenal

Cat. No.: B073810 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-pentenal, a
five-carbon unsaturated aldehyde of interest in various fields of chemical research. The

information presented herein is intended to serve as a comprehensive reference for the

identification, characterization, and structural elucidation of this compound using nuclear

magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry

(MS).

Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of trans-2-pentenal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of trans-2-pentenal provides detailed information about the electronic

environment and connectivity of the hydrogen atoms in the molecule. The spectrum is typically

recorded in a deuterated solvent, such as chloroform-d (CDCl₃).
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Assignment (Proton)
Chemical Shift (δ) in

ppm
Multiplicity

Coupling Constant

(J) in Hz

H1 (Aldehydic) ~9.51 Doublet of doublets J ≈ 7.5, 1.5

H2 ~6.12 Doublet of triplets J ≈ 15.7, 1.5

H3 ~6.86 Doublet of triplets J ≈ 15.7, 6.8

H4 (Methylene) ~2.32 Quintet J ≈ 7.4

H5 (Methyl) ~1.11 Triplet J ≈ 7.5

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and

provides insights into their chemical environment.

Assignment (Carbon) Chemical Shift (δ) in ppm

C1 (Carbonyl) ~193.6

C2 ~135.5

C3 ~155.0

C4 ~25.8

C5 ~12.2

Infrared (IR) Spectroscopy
The IR spectrum of 2-pentenal highlights the presence of key functional groups through their

characteristic vibrational frequencies.
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Wavenumber (cm⁻¹) Intensity
Functional Group

Assignment

~2970 Medium-Strong C-H stretch (alkane)

~2875, ~2730 Medium C-H stretch (aldehyde)

~1690 Strong
C=O stretch (conjugated

aldehyde)

~1640 Medium C=C stretch (alkene)

~975 Strong =C-H bend (trans alkene)

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-pentenal results in the formation of a

molecular ion and characteristic fragment ions, which are useful for determining the molecular

weight and structural features.

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Assignment

84 ~40 [M]⁺ (Molecular Ion)

83 ~45 [M-H]⁺

55 100 [M-CHO]⁺ (Base Peak)

41 ~60 [C₃H₅]⁺

39 ~55 [C₃H₃]⁺

29 ~50 [CHO]⁺

27 ~40 [C₂H₃]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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2.1.1. ¹H and ¹³C NMR Spectroscopy

Sample Preparation: A sample of 2-pentenal (approximately 5-10 mg for ¹H NMR, 20-50 mg

for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃)

in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal

standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Data Acquisition:

The spectrometer is locked onto the deuterium signal of the solvent.

The magnetic field homogeneity is optimized through shimming.

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters

include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral

width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay

of 1-2 seconds.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum

with singlets for each carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to

the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay

may be necessary.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate

the spectrum. Phase and baseline corrections are applied. The chemical shifts are

referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For a neat liquid sample like 2-pentenal, a thin film is prepared

between two salt plates (e.g., NaCl or KBr). A single drop of the liquid is placed on one plate,

and the second plate is carefully placed on top to spread the liquid evenly.

Instrumentation: A Fourier-transform infrared spectrometer is used.

Data Acquisition:
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A background spectrum of the clean, empty salt plates is recorded.

The prepared sample is placed in the spectrometer's sample holder.

The sample spectrum is acquired, typically by co-adding multiple scans to improve the

signal-to-noise ratio. The spectrum is recorded over the mid-infrared range (e.g., 4000-400

cm⁻¹).

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum of the compound. The positions of the absorption

bands are reported in wavenumbers (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A small amount of the volatile 2-pentenal sample is introduced into the

mass spectrometer, typically via a gas chromatography (GC) system or a direct insertion

probe. The sample is vaporized in the ion source.

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons

(typically 70 eV). This causes the molecules to ionize, forming a molecular ion (M⁺), and to

fragment into smaller, charged ions.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or other detector records the abundance of each ion at a

specific m/z value.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualization of Methodologies
The following diagrams illustrate the workflow of spectroscopic analysis and the logical

relationship between the different techniques for the structural elucidation of 2-pentenal.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.
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Structural Elucidation of 2-Pentenal

Information Derived from Spectra

Structural Confirmation

¹H NMR:
- Aldehydic proton (~9.5 ppm)
- Alkene protons (~6-7 ppm)

- Ethyl group signals

¹³C NMR:
- Carbonyl carbon (~194 ppm)

- Two alkene carbons
- Two aliphatic carbons

Confirmed Structure:
trans-2-Pentenal

Confirms carbon-hydrogen framework
and connectivity

IR:
- C=O stretch (~1690 cm⁻¹)
- C=C stretch (~1640 cm⁻¹)

- Aldehydic C-H stretch
- trans =C-H bend (~975 cm⁻¹)

Identifies key functional groups
(aldehyde, trans-alkene)

MS:
- Molecular Ion at m/z 84

- Base peak at m/z 55 ([M-CHO]⁺)

Determines molecular weight
and confirms aldehyde group

Click to download full resolution via product page

Caption: Combining spectroscopic data for 2-Pentenal.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Pentenal: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073810#spectroscopic-data-of-2-pentenal-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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